2-(Methyl(pyridin-2-yl)amino)ethanol

Beschreibung

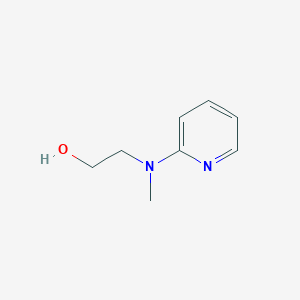

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[methyl(pyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGKOPUDDQZERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353237 | |

| Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122321-04-4 | |

| Record name | 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122321-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(methyl-2-pyridinylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Methyl(pyridin-2-yl)amino)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Key Intermediate

2-(Methyl(pyridin-2-yl)amino)ethanol (CAS: 122321-04-4) is a deceptively simple molecule that holds a position of significant strategic importance in medicinal chemistry and pharmaceutical manufacturing.[1][2] Characterized by a pyridine ring linked to an N-methylethanolamine moiety, this compound is not an end-product therapeutic but rather a critical building block.[3] Its most prominent role is as a key intermediate in the multi-step synthesis of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[1][4][5] The structural integrity and purity of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API).[6]

This guide provides an in-depth exploration of the primary synthesis pathways for this compound, moving from traditional batch processing to modern, high-efficiency flow chemistry. The narrative is grounded in established chemical principles, explaining the causality behind methodological choices to provide a self-validating and authoritative resource for professionals in the field.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most fundamental and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its relative simplicity and atom economy.

Mechanistic Rationale

The synthesis involves the reaction of a 2-halopyridine with 2-(methylamino)ethanol (also known as N-methylethanolamine).[7] The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the nitrogen heteroatom. This renders the carbon atoms, particularly at the C2 and C4 positions, susceptible to nucleophilic attack.

The secondary amine of 2-(methylamino)ethanol acts as the nucleophile, attacking the C2 position of the 2-halopyridine. This leads to the formation of a negatively charged intermediate (a Meisenheimer complex), which subsequently collapses by expelling the halide ion to restore aromaticity and yield the final product. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[5]

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Detailed Experimental Protocol (Batch Synthesis)

The following protocol is a representative example derived from established laboratory procedures.[8][9]

Materials:

-

2-Chloropyridine

-

Anhydrous Toluene (optional, as solvent)

-

Sodium Hydroxide (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Charging the Reactor: In a clean, dry reaction vessel, charge 2-(methylamino)ethanol (typically 1.5 to 2.0 molar equivalents). Begin stirring.

-

Addition of Halopyridine: Slowly add 2-chloropyridine (1.0 molar equivalent) to the vessel. The use of an excess of the amine starting material serves both to drive the reaction to completion and to act as a base, neutralizing the hydrochloric acid formed as a byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 140°C.[9] The reaction can be performed "neat" (without solvent) or in a high-boiling point solvent like toluene. The choice to proceed without a solvent is often made for process simplification and to maximize reactant concentration.[5][8]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the consumption of the limiting reagent (2-chloropyridine) is complete. Reaction times in batch processes can extend for several hours (e.g., 24 hours).[5]

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Neutralize any remaining acid by washing with an aqueous base solution (e.g., 1M NaOH).

-

Separate the organic layer and wash it with brine to remove residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, typically a colorless to pale yellow liquid, can be purified by vacuum distillation or silica gel column chromatography to achieve high purity (≥98%).[3]

Modernization of Synthesis: The Flow Chemistry Approach

While robust, traditional batch synthesis has inherent limitations regarding safety, heat transfer, and scalability. Microreactor technology, or flow chemistry, has emerged as a superior alternative for the production of this compound, offering enhanced efficiency and safety.[5][12]

Causality: Why Flow Chemistry Excels

The primary advantages of flow chemistry for this specific synthesis stem from superior process control:

-

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange. This enables the use of higher reaction temperatures (e.g., 160°C) than are safely achievable in large batch reactors, dramatically accelerating the second-order reaction rate.[5][8]

-

Improved Safety: The small internal volume of the reactor means that only a minimal amount of reactive material is at high temperature at any given moment, significantly reducing the risks associated with potential thermal runaways.

-

Precise Control of Residence Time: In a flow system, the reaction time (residence time) is precisely controlled by the flow rate and the reactor volume. This allows for fine-tuning of the reaction to maximize conversion and minimize byproduct formation.

-

Scalability: Production is scaled out by simply running the system for a longer duration or by operating multiple reactors in parallel, bypassing the complex and often non-linear challenges of scaling up batch reactors.

Caption: Simplified Continuous Flow Synthesis Workflow.

Comparative Performance: Batch vs. Continuous Flow

Studies have demonstrated the quantitative advantages of synthesizing this compound using microreactors. The data clearly shows a significant increase in production rate and efficiency.

| Parameter | Batch Process | Continuous Flow Process | Source |

| Temperature | 120 °C | 160 °C | [5] |

| Reaction Time | 1440 min (24 hours) | ~10-20 min (Residence Time) | [5][8] |

| Yield | ~70-75% | >90% | [8][12] |

| Productivity | Baseline | Significantly Higher; one microreactor at 160°C can be equivalent to more than five batch reactors at 120°C. | [5] |

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~1.08 g/mL at 25°C | [3] |

| Purity (Typical) | ≥98% | |

| InChIKey | MWGKOPUDDQZERY-UHFFFAOYSA-N | [2] |

| CAS Number | 122321-04-4 | [2][3] |

Conclusion and Future Outlook

The synthesis of this compound via nucleophilic aromatic substitution is a well-established and robust process. While traditional batch methods remain viable, the adoption of continuous flow technology represents a significant leap forward, offering superior control, safety, and efficiency that is highly aligned with the principles of modern green chemistry and the demands of industrial pharmaceutical production.[5] Further research may explore alternative, catalyst-driven pathways, such as borrowing hydrogen methodologies, which promise even greater atom economy by using alcohols to directly alkylate amines, though their application for this specific transformation remains an area for future investigation.[13] For professionals in drug development, mastering the synthesis of this key intermediate is a critical step in the reliable production of vital medicines.

References

- Scheme of the reaction used to synthesize 2‐[methyl(pyridin‐2‐yl)amino]ethanol (1R). [No Author].

- Calvo, A. (2020). Flow Synthesis of 2 - (Methyl (Pyridin-2-Yl) Amino) Ethanol: An Experimental and Computational Study. Scribd.

- Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. (2020). ResearchGate.

- 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol | CAS 122321-04-4. (n.d.). Veeprho.

- Synthesis of N-Methyl-N-[2-(3-pyridyl)ethyl]amine. (n.d.). PrepChem.com.

- Pyridine-2-Ethanol. (n.d.). Jubilant Ingrevia.

- CN102276526B - Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.

- Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... (n.d.). ResearchGate.

- 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. (n.d.). PubChem.

- Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)

- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH.

- Amination of 2-halopyridines. [a]. (n.d.). ResearchGate.

- Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. (n.d.). The Royal Society of Chemistry.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). SciSpace.

- 2-(Methylamino)ethanol. (n.d.). PubChem.

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.). Google Patents.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). PMC - NIH.

- Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. (2019). ResearchGate.

- General and Mild Preparation of 2-Aminopyridines. (n.d.). ResearchGate.

Sources

- 1. Buy this compound | 122321-04-4 [smolecule.com]

- 2. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(甲胺基)乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Methyl(pyridin-2-yl)amino)ethanol (CAS: 122321-04-4)

Executive Summary: This document provides a comprehensive technical overview of 2-(Methyl(pyridin-2-yl)amino)ethanol, a pivotal chemical intermediate in the pharmaceutical industry. Primarily recognized for its role in the synthesis of the antidiabetic drug Rosiglitazone, this compound possesses a unique combination of functional groups—a tertiary amine, a primary alcohol, and a pyridine ring—that dictate its chemical behavior and utility.[1][2][3] This guide delves into its core chemical and physical properties, explores modern and traditional synthesis methodologies, analyzes its reactivity profile, and outlines its significant applications and safety considerations. The content is tailored for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile molecule.

Section 1: Compound Identification and Core Properties

This compound is an organic compound featuring a pyridine ring substituted with a methylaminoethanol moiety.[1] This structure is fundamental to its function, providing sites for hydrogen bonding, coordination, and further chemical modification.[4]

Caption: Chemical Structure of this compound.

The fundamental properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers [2][4][5][6]

| Identifier | Value |

|---|---|

| CAS Number | 122321-04-4 |

| IUPAC Name | 2-[methyl(pyridin-2-yl)amino]ethanol |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| InChI Key | MWGKOPUDDQZERY-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCO)C1=CC=CC=N1 |

| Synonyms | 2-(N-Methyl-N-(2-pyridyl)amino)ethanol, 2-[N-(2-Hydroxyethyl)-N-methylamino]pyridine |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.100 g/cm³ | [7] |

| Boiling Point | 299 °C | [7] |

| Flash Point | 135 °C | [7] |

| Solubility | Soluble in polar solvents like methanol and ethanol | [1][4] |

| XLogP3-AA | -0.4 | [8] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 |[5] |

Section 2: Synthesis and Manufacturing Insights

The primary industrial relevance of this compound stems from its role as the first key intermediate in the synthesis of Rosiglitazone.[3] Its production has been the subject of process optimization studies, comparing traditional batch methods with modern continuous flow technology.

The synthesis generally proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces a leaving group on the pyridine ring.[3]

Caption: Generalized workflow for the synthesis of the target intermediate.

Protocol 1: Comparative Synthesis Methodologies

A. Traditional Batch Process: The batch synthesis is typically carried out in a large-scale reactor. While effective, this method can present challenges in controlling exotherms and ensuring consistent product quality across large volumes.

-

Charging: A suitable solvent and 2-(methylamino)ethanol are charged into a reactor vessel.

-

Reaction: 2-Chloropyridine is added, often portion-wise, to control the reaction temperature. The mixture is heated to drive the reaction to completion (e.g., 120-140 °C).[3]

-

Work-up: Upon completion, the reaction mixture is cooled, neutralized, and subjected to extraction to separate the product from inorganic salts and unreacted starting materials.

-

Purification: The crude product is purified, typically by vacuum distillation, to achieve the desired specification for subsequent pharmaceutical synthesis.

B. Continuous Flow Microreactor Synthesis: This modern approach offers significant advantages in safety, efficiency, and scalability.

-

System Setup: Two separate streams of reactants (one with 2-chloropyridine, the other with 2-(methylamino)ethanol) are prepared.

-

Pumping & Mixing: The reactant streams are pumped at precise flow rates into a microreactor chip or capillary reactor, where they mix rapidly.

-

Reaction: The microreactor is heated to the optimal temperature (e.g., 160 °C). The high surface-area-to-volume ratio allows for superior heat transfer, enabling higher reaction temperatures and significantly reduced reaction times compared to batch processing.[3]

-

Collection & In-line Analysis: The product stream exits the reactor and is collected. The process can be monitored in real-time using in-line analytical techniques (e.g., HPLC, IR). Studies show that a single microreactor can achieve the output equivalent of more than five batch reactors operating at lower temperatures.[3]

-

Purification: The collected product is then purified using standard methods.

The kinetic study of this reaction indicates it follows a second-order model, and the continuous flow process has demonstrated a much better performance than the batch process.[3]

Section 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three principal functional groups:

-

Tertiary Pyridinyl-Alkyl Amine: The nitrogen atom attached to the pyridine ring is a tertiary amine. Its lone pair of electrons is partially delocalized into the aromatic system, making it less basic than a typical aliphatic tertiary amine. It can, however, be protonated to form a hydrobromide salt, which is often used for its stability and ease of handling.[1]

-

Primary Alcohol (-OH): The terminal hydroxyl group is a versatile functional handle. It can undergo oxidation to form an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, or participate in etherification reactions, such as the Williamson ether synthesis, which is a key step in the formation of Rosiglitazone.[1]

-

Pyridine Ring: The aromatic ring can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the ring nitrogen. The ring also imparts specific electronic properties and allows the molecule to act as a bidentate ligand in coordination chemistry, binding to metal centers through both the pyridine and the amino nitrogens.[4]

Caption: Conceptual overview of the SNAr reaction pathway.

Section 4: Applications in Research and Drug Development

Keystone Intermediate for Rosiglitazone

The most prominent application of this compound is as a critical building block in the synthesis of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[2][3] In this multi-step synthesis, the hydroxyl group of this compound is typically used to form an ether linkage with a substituted benzene ring, demonstrating its crucial role as a molecular scaffold.[1] Its reliable synthesis and purification are paramount for ensuring the quality and yield of the final active pharmaceutical ingredient (API).[2]

Potential in Coordination Chemistry

The presence of multiple nitrogen and oxygen donor atoms makes this compound an interesting candidate as a ligand for forming metal complexes.[4] Such complexes could be investigated for applications in catalysis, materials science, or as models for biological systems. The specific geometry and electronic properties of the resulting complexes would depend on the metal ion and the coordination mode of the ligand.

Foundation for Analog Development

In medicinal chemistry, this molecule serves as a valuable scaffold. Researchers can modify the pyridine ring, the alkyl chain, or the methyl group to create a library of analogs. These new compounds can then be screened for different biological activities, aiding in the discovery of new therapeutic agents and the exploration of structure-activity relationships (SAR). For instance, similar pyridine-ethanolamine structures have been investigated for antimicrobial and neuroprotective effects.[1]

Section 5: Safety, Handling, and Toxicology Profile

A comprehensive, peer-reviewed safety data sheet (SDS) for this compound is not widely published. Therefore, its hazard profile is inferred from structurally related compounds, such as 2-(methylamino)ethanol and other amino-pyridine derivatives. Extreme caution is warranted.

Table 3: Anticipated GHS Hazard Classification (Based on Analogs)

| Hazard Class | Category | Statement |

|---|---|---|

| Acute Toxicity, Oral & Dermal | Category 4 | Harmful if swallowed or in contact with skin.[9][10] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[9][10] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[9][10] |

| STOT, Single Exposure | Category 3 | May cause respiratory irritation.[9][10] |

| STOT, Repeated Exposure | Category 2 | May cause damage to organs (kidney, liver, spleen) through prolonged or repeated exposure.[9][10] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Conclusion and Future Outlook

This compound is a well-characterized compound whose value is firmly established in pharmaceutical manufacturing. Its straightforward yet versatile structure has made it an indispensable component in the production of Rosiglitazone. The successful application of continuous flow synthesis for its production highlights a path toward safer, more efficient, and scalable manufacturing of pharmaceutical intermediates.[3]

Future research may focus on expanding the utility of this molecule beyond its current primary application. Investigations into its role as a ligand in catalysis, the development of novel derivatives for medicinal chemistry, and its incorporation into new materials could unlock further value. As process chemistry continues to evolve, further optimization of its synthesis will remain a key area of interest for industrial chemists.

References

- PubChem. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethanol, 2-((2-pyridinylmethyl)amino)-. National Center for Biotechnology Information.

- Veeprho. (n.d.). 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol | CAS 122321-04-4.

- ResearchGate. (n.d.). Scheme of the reaction used to synthesize 2‐[methyl(pyridin‐2‐yl)amino]ethanol (1R).

- ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.

- BuyersGuideChem. (n.d.). 2-[N-Methyl-N-(2-pyridyl)amino]ethanol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol [cymitquimica.com]

- 5. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | C8H12N2O - BuyersGuideChem [buyersguidechem.com]

- 8. Ethanol, 2-((2-pyridinylmethyl)amino)- | C8H12N2O | CID 81135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 2-(Methyl(pyridin-2-yl)amino)ethanol (CAS: 122321-04-4): Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract: This technical guide provides a comprehensive overview of 2-(Methyl(pyridin-2-yl)amino)ethanol, CAS number 122321-04-4, a pivotal chemical intermediate in the pharmaceutical industry. The document delves into its fundamental physicochemical properties, outlines detailed classical and modern synthesis methodologies, and explores its primary application as a cornerstone in the synthesis of the antidiabetic drug Rosiglitazone. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in pharmaceutical synthesis and discovery.

Introduction and Strategic Significance

This compound, also known by synonyms such as N-Methyl-N-(2-pyridyl)ethanolamine, is an organic compound featuring a pyridine ring linked to an N-methylethanolamine side chain.[1][] This unique architecture, combining an aromatic heterocyclic amine with an alcohol functional group, imparts a versatile chemical reactivity that is highly valued in medicinal chemistry.

The primary significance of this compound lies in its role as a key intermediate in the multi-step synthesis of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[3][4][5] Beyond this well-established application, its structure serves as a valuable scaffold or fragment molecule.[6] In drug discovery, such fragments are instrumental for building diverse chemical libraries, enabling the exploration of new molecular entities with potential therapeutic activities through techniques like fragment-based drug design (FBDD). The compound's ability to act as a bidentate ligand also allows for the formation of coordination complexes with transition metals, opening avenues for research in catalysis and material science.[4]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its effective use in synthesis and for ensuring laboratory safety. The key data are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 122321-04-4 | [1][7] |

| Molecular Formula | C₈H₁₂N₂O | [1][][7] |

| Molecular Weight | 152.19 g/mol | [1][][7] |

| Appearance | Clear light yellow to light brown viscous liquid | [1][] |

| Boiling Point | 98-100°C at 0.1 mm Hg; 281.2°C at 760 mmHg | [1][] |

| Density | ~1.13 g/cm³ | [1][] |

| Flash Point | 123.9 °C | [1] |

| Water Solubility | Soluble | [1] |

| IUPAC Name | 2-[methyl(pyridin-2-yl)amino]ethanol | [][7] |

| InChI Key | MWGKOPUDDQZERY-UHFFFAOYSA-N | [] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[8]

-

GHS Pictogram: GHS06 (Toxic)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[8] In case of exposure, wash the affected area thoroughly with soap and water and seek medical attention.[8]

Synthesis Methodologies: From Batch to Continuous Flow

The synthesis of this compound can be approached through several routes. The choice of method often depends on the available starting materials, required scale, and desired process efficiency.

Classical Batch Synthesis: Nucleophilic Aromatic Substitution

This is the most direct and commonly cited method. The underlying principle is the nucleophilic attack of N-methylethanolamine on an electron-deficient pyridine ring bearing a suitable leaving group at the 2-position (e.g., chloro-, bromo-). The electronegative nitrogen within the pyridine ring activates the C2 and C4 positions for such an attack.

Experimental Protocol: Synthesis from 2-Chloropyridine

-

Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylethanolamine (1.0 eq).[9]

-

Reagent Addition: Add 2-chloropyridine (1.0-1.2 eq) to the flask. The reaction can be run neat or with a high-boiling polar aprotic solvent.[1]

-

Reaction: Heat the mixture to a temperature of 120-140°C and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.[10]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final liquid product.

Caption: Workflow for Nucleophilic Aromatic Substitution Synthesis.

Modern Approach: Continuous Flow Synthesis

Recent advancements in chemical engineering have demonstrated that microreactor technology (MRT) or "flow chemistry" offers significant advantages over traditional batch processing for this specific synthesis.[11] The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, leading to safer reactions, shorter reaction times, and often higher yields.[10]

Causality Behind Improved Performance: The reaction is kinetically demanding, requiring high temperatures. In large batch reactors, localized "hot spots" can lead to side product formation and degradation. Flow chemistry eliminates this issue, allowing for uniform and rapid heating. Research has shown that at 160°C in a microreactor, the production equivalent of more than five batch reactors operating at 120°C can be achieved.[11] This represents a substantial improvement in process efficiency, a critical factor in pharmaceutical manufacturing.

Caption: Conceptual Comparison of Batch vs. Continuous Flow Synthesis.

Core Application: Synthesis of Rosiglitazone

The most critical industrial application of this compound is its role as a key precursor in the synthesis of Rosiglitazone. It provides the N-methyl-N-(pyridin-2-yl)ethoxy portion of the final drug molecule. This is typically achieved through a Williamson ether synthesis.

Mechanism Insight: In this step, the terminal hydroxyl group of this compound is deprotonated by a base (e.g., sodium hydride) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks an electrophilic carbon, displacing a leaving group (such as a halide on a benzyl ring) to form the characteristic ether linkage of Rosiglitazone's side chain.[3] This reaction is a self-validating system; its success relies on the selective reactivity of the alcohol over the tertiary amine under basic conditions.

Caption: Role in Rosiglitazone Synthesis via Williamson Etherification.

Analytical Characterization and Quality Control

For use in pharmaceutical synthesis, the identity and purity of this compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environments, showing characteristic signals for the aromatic protons on the pyridine ring, the N-methyl singlet, and the two methylene triplets of the ethanol chain. ¹³C NMR confirms the carbon skeleton.[3]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight by identifying the molecular ion peak (m/z = 152.19).[3]

-

Gas Chromatography (GC): A purity of >98% is typically required for synthetic applications, which can be verified by GC analysis.[8]

Conclusion

This compound (CAS: 122321-04-4) is more than a simple chemical; it is a validated and critical building block in the production of essential medicines. While its synthesis via traditional batch methods is well-established, the transition to continuous flow processing highlights a significant advancement in efficiency and safety, aligning with the principles of green chemistry. For researchers in drug development, a deep understanding of this intermediate's synthesis, reactivity, and analytical profile is fundamental to the successful and efficient production of pharmaceuticals like Rosiglitazone and the exploration of new chemical entities.

References

- Benchchem. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8.

- LookChem. Cas 122321-04-4, 2-N-Methyl-2-pyridylaminoethanol.

- BOC Sciences. CAS 122321-04-4 2-(Methyl-2-pyridinylamino)ethanol.

- CymitQuimica. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol.

- Sigma-Aldrich. This compound | 122321-04-4.

- BuyersGuideChem. 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | C8H12N2O.

- Spectrum Chemical.

- TargetMol.

- Smolecule. Buy this compound | 122321-04-4. (2023-08-15).

- PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420.

- LGC Standards. 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol.

- Biosynth. 2-(Methyl-2-pyridylamino)ethanol | 122321-04-4 | FM10722.

- Veeprho. 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol | CAS 122321-04-4.

- ResearchGate. Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of....

- ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)

- Wikipedia. N-Methylethanolamine.

Sources

- 1. Cas 122321-04-4,2-N-Methyl-2-pyridylaminoethanol | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 122321-04-4 [smolecule.com]

- 5. veeprho.com [veeprho.com]

- 6. targetmol.com [targetmol.com]

- 7. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-(Methyl(pyridin-2-yl)amino)ethanol: Synthesis, Properties, and Applications

An In-depth Review for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methyl(pyridin-2-yl)amino)ethanol, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a critical intermediate in the manufacturing of therapeutic agents. This document is intended to serve as a detailed resource for scientists and professionals engaged in chemical synthesis and drug discovery.

Nomenclature and Chemical Identity

The compound is systematically named 2-[methyl(pyridin-2-yl)amino]ethanol according to IUPAC nomenclature.[1][2] It is a substituted ethanolamine derivative featuring a pyridine ring attached to a secondary amine, which is also substituted with a methyl group.

Key Identifiers:

-

Synonyms: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol, 2-[methyl(2-pyridinyl)amino]ethanol, 2-[N-(2-Hydroxyethyl)-N-methylamino]pyridine[1][3][6]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis and formulation. The molecule's structure, containing both a basic pyridine ring and a polar hydroxyl group, influences its solubility and reactivity.[6] It is typically a colorless to pale yellow liquid and is soluble in polar solvents.[6]

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | [1][5] |

| Exact Mass | 152.094963011 Da | [1] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Topological Polar Surface Area | 36.4 Ų | [1] |

Synthesis and Mechanistic Insights

The primary application of this compound is as a key intermediate in the synthesis of the antidiabetic drug Rosiglitazone.[7][8] Its synthesis is a critical step that has been optimized for both batch and continuous flow processes to improve efficiency and safety.[9][10]

The most common synthesis route involves a nucleophilic aromatic substitution reaction between 2-chloropyridine and 2-(methylamino)ethanol.

Expert Rationale for Synthesis Protocol

The choice of a nucleophilic aromatic substitution (SNAᵣ) reaction is dictated by the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly at the C2 position, by the electron-withdrawing nitrogen atom. The reaction is often performed at elevated temperatures to overcome the activation energy barrier.[10] Using a continuous flow microreactor setup has been shown to significantly enhance the production rate compared to traditional batch processing by providing superior heat and mass transfer, leading to higher yields in shorter reaction times.[11]

Detailed Experimental Protocol: Flow Synthesis

This protocol is adapted from studies on continuous flow synthesis to maximize yield and efficiency.[10]

-

Reagent Preparation: Prepare equimolar solutions of 2-chloropyridine and 2-(methylamino)ethanol. No solvent is necessarily required, as the reactants can be processed neat.

-

System Setup: Prime a microreactor system with appropriate tubing and back-pressure regulation. The reactor chip should be heated to the target temperature (e.g., 160°C).

-

Initiation of Flow: Pump the reactants into a T-mixer to ensure rapid and homogeneous mixing before entering the heated microreactor.

-

Reaction: Maintain a constant flow rate to achieve the desired residence time within the microreactor. The reaction proceeds as a second-order concerted nucleophilic aromatic substitution.[10]

-

Quenching and Collection: The product stream exiting the reactor is cooled and collected.

-

Purification: The crude product is then purified using standard techniques such as distillation or chromatography to isolate this compound.

Synthesis Workflow Diagram

Sources

- 1. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. klivon.com [klivon.com]

- 3. veeprho.com [veeprho.com]

- 4. dev.klivon.com [dev.klivon.com]

- 5. scbt.com [scbt.com]

- 6. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy this compound | 122321-04-4 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of 2-(Methyl(pyridin-2-yl)amino)ethanol: A Technical Guide for Researchers

Introduction

2-(Methyl(pyridin-2-yl)amino)ethanol, with CAS Number 122321-04-4, is a pivotal intermediate in the synthesis of the thiazolidinedione class of antidiabetic drugs, most notably Rosiglitazone.[1][2][3] Its molecular structure, which combines a pyridine ring, a tertiary amine, and a primary alcohol, gives it unique chemical properties that are crucial for its role in multi-step pharmaceutical synthesis. Understanding the spectroscopic signature of this compound is essential for researchers in drug development and process chemistry for reaction monitoring, quality control, and impurity profiling.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the interpretation of its spectral data. The information herein is synthesized from established scientific literature and chemical databases to ensure technical accuracy and reliability.

Molecular Structure and Physicochemical Properties

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

-

IUPAC Name: 2-[methyl(pyridin-2-yl)amino]ethanol

-

Molecular Formula: C₈H₁₂N₂O

-

Molecular Weight: 152.19 g/mol

-

CAS Number: 122321-04-4

The molecule consists of a pyridine ring substituted at the 2-position with a methylaminoethanol group. This structure contains several key features that will give rise to characteristic signals in various spectroscopic analyses:

-

An aromatic pyridine ring with four distinct protons.

-

An N-methyl group.

-

Two methylene (-CH₂-) groups in the ethanol chain.

-

A primary alcohol (-OH) group.

-

A tertiary amine nitrogen.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem CID 737420 |

| Molecular Weight | 152.19 g/mol | PubChem CID 737420 |

| CAS Number | 122321-04-4 | PubChem CID 737420 |

| Physical Form | Liquid | CymitQuimica[4] |

| Boiling Point | 299°C | BuyersGuideChem[5] |

Spectroscopic Data and Interpretation

The characterization of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The seminal work on the synthesis of Rosiglitazone by Cantello et al. in the Journal of Medicinal Chemistry provides the authoritative characterization of this intermediate.[1] While the raw spectral data is contained within this primary reference, the following sections detail the expected signals based on the molecular structure.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected signals for this compound in a suitable deuterated solvent (e.g., CDCl₃) are as follows:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridyl-H (aromatic) | 6.5 - 8.2 | m | 4H |

| -CH₂-N | ~3.6 - 3.8 | t | 2H |

| -CH₂-OH | ~3.7 - 3.9 | t | 2H |

| N-CH₃ | ~3.1 | s | 3H |

| -OH | Variable | s (broad) | 1H |

-

Causality behind assignments: The protons on the pyridine ring are expected to appear in the aromatic region (6.5-8.2 ppm). The methylene group adjacent to the nitrogen (-CH₂-N) will be deshielded and appear as a triplet due to coupling with the adjacent methylene group. Similarly, the methylene group attached to the hydroxyl group (-CH₂-OH) will also be a triplet. The N-methyl protons will give a singlet signal. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. There are eight distinct carbon environments in this compound, which should result in eight signals in the ¹³C NMR spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridyl-C (aromatic) | 105 - 160 |

| -CH₂-N | ~50 - 55 |

| -CH₂-OH | ~60 - 65 |

| N-CH₃ | ~40 - 45 |

-

Expert Insight: The carbon atoms of the pyridine ring will have the largest chemical shifts due to their aromaticity. The carbon attached to the nitrogen in the ring will be the most deshielded. The aliphatic carbons will appear at lower chemical shifts, with the carbon attached to the electronegative oxygen atom (-CH₂-OH) being more deshielded than the one attached to the nitrogen (-CH₂-N).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (aromatic) | 1400 - 1600 | Medium-Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

| C-N (amine) | 1020 - 1250 | Medium |

-

Trustworthiness of Data: The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The combination of aromatic and aliphatic C-H stretching bands, along with the characteristic aromatic ring vibrations and C-O and C-N stretching bands, provides a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and key fragments are:

| m/z | Interpretation |

| 152 | [M]⁺, Molecular ion |

| 121 | [M - CH₂OH]⁺ |

| 107 | [M - CH₂CH₂OH]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

-

Experimental Causality: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 152. Common fragmentation pathways would include the loss of the hydroxymethyl radical (-•CH₂OH) to give a fragment at m/z 121, and the cleavage of the C-N bond to lose the entire ethanol side chain, resulting in a fragment at m/z 107. The pyridyl cation at m/z 78 is also a likely and stable fragment.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized and well-controlled experimental procedures. The following are generalized protocols based on standard laboratory practices.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the empty plates.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure with Atom Numbering for NMR

Caption: Atom numbering for NMR assignments.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic data of this compound are well-defined and consistent with its molecular structure. A combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous identification of the compound. For researchers involved in the synthesis of Rosiglitazone or related compounds, a thorough understanding of this data is indispensable for ensuring the quality and identity of this critical intermediate. This guide provides a framework for interpreting the expected spectroscopic data, grounded in the authoritative scientific literature. For the primary experimental data, researchers are encouraged to consult the original publication by Cantello et al.

References

- PubChem. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. National Center for Biotechnology Information.

- Cantello, B. C., Cawthorne, M. A., Cottam, G. P., Duff, P. T., Haigh, D., Hindley, R. M., Lister, C. A., Smith, S. A., & Thurlby, P. L. (1994). [[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents. Journal of Medicinal Chemistry, 37(23), 3977–3985. [Link]

- Calvo, A. M., et al. (2021). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Chemical Engineering & Technology, 44(4), 635-643. [Link]

- Veeprho. (n.d.). 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol.

- LookChem. (n.d.). 2-N-Methyl-2-pyridylaminoethanol.

- PubChem. (n.d.). Rosiglitazone. National Center for Biotechnology Information.

- BuyersGuideChem. (n.d.). 2-[N-Methyl-N-(2-pyridyl)amino]ethanol.

- Google Patents. (n.d.). Process for the preparation of rosiglitazone maleate.

Sources

- 1. [[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 4. Studies on Non-Thiazolidinedione Antidiabetic Agents. 1. Discovery of Novel Oxyiminoacetic Acid Derivatives [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Characteristics of 2-(Methyl(pyridin-2-yl)amino)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule

2-(Methyl(pyridin-2-yl)amino)ethanol, a substituted amino alcohol, represents a class of compounds pivotal to modern synthetic chemistry and pharmaceutical development. Its structure, incorporating a pyridine ring, a tertiary amine, and a primary alcohol, imparts a unique combination of properties including aromaticity, basicity, and the capacity for hydrogen bonding.[1] These features make it a versatile intermediate, notably in the synthesis of the antidiabetic drug Rosiglitazone.[2][3][4] This guide provides a comprehensive examination of its core physical and chemical characteristics, offering both foundational data and practical, field-proven methodologies for its analysis. The protocols and data herein are presented to support the rigorous demands of research and development, ensuring both accuracy and reproducibility.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. The following identifiers and structural representations define this compound.

-

Primary IUPAC Name: 2-[methyl(pyridin-2-yl)amino]ethanol[5]

-

Common Synonyms: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol, 2-(Methyl-2-pyridinylamino)ethanol, 2-[N-(2-Hydroxyethyl)-N-methylamino]pyridine[1][3][5]

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's reactivity and physical behavior. The diagram below illustrates the connectivity of the pyridine ring, the tertiary amine, and the ethanol moiety.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, formulation, and application in synthetic protocols. The data below have been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Weight | 152.19 g/mol | [1][5] |

| Density | 1.08 g/mL at 25°C | [1] |

| Purity | Typically ≥97-98% | [1][6] |

| Solubility | Soluble in polar solvents such as methanol and ethanol. | [2] |

| InChI Key | MWGKOPUDDQZERY-UHFFFAOYSA-N | [1][5][6] |

| SMILES | CN(CCO)C1=CC=CC=N1 | [1][3][5] |

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of this compound is a prerequisite for its use in any research or development setting. A multi-technique approach ensures a comprehensive and self-validating characterization.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

¹H NMR : Expected signals would include distinct resonances for the aromatic protons on the pyridine ring, two triplets for the adjacent methylene (-CH₂-) groups of the ethanol chain, a singlet for the N-methyl (-CH₃) group, and a broad singlet for the hydroxyl (-OH) proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR : The spectrum should show eight distinct carbon signals, corresponding to the five unique carbons of the pyridine ring, the two carbons of the ethanol chain, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy : IR analysis is used to identify the functional groups present. Key expected absorption bands include a broad peak around 3400 cm⁻¹ for the O-H stretch, peaks in the 3000-2850 cm⁻¹ range for C-H stretching, and characteristic peaks in the 1600-1400 cm⁻¹ region for the C=C and C=N stretching of the pyridine ring.[7]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of 152.09496 Da.[5]

Analytical Workflow Diagram

The following workflow illustrates a logical sequence for the comprehensive characterization of a newly synthesized or procured batch of the compound.

Caption: A self-validating workflow for analytical characterization.

Experimental Protocols for Physicochemical Analysis

The following protocols describe standard methodologies for determining key physical characteristics. The choice of these methods, such as DSC, is deliberate; they provide more accurate and comprehensive data than simpler techniques, which is critical for pharmaceutical applications.

Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, glass transition temperature, and thermal stability profile.

-

Rationale: DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides precise data on thermal events, which is crucial for assessing purity and stability.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

-

Analysis Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above any expected transitions (e.g., 200°C).

-

Hold for 2 minutes to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating ramp under the same conditions to observe the glass transition after a consistent thermal history.

-

-

Data Interpretation: Analyze the resulting thermogram to identify endothermic peaks (melting) and step changes in the baseline (glass transition). The onset temperature of the melting peak is typically reported as the melting point.

-

Protocol 2: Structural Confirmation via NMR Spectroscopy

-

Objective: To verify the chemical structure and assess purity.

-

Rationale: NMR provides unambiguous structural information by probing the chemical environment of magnetically active nuclei (¹H, ¹³C). The presence of impurity signals can also be readily detected and quantified.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum over a spectral width of approximately 0-12 ppm.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

-

A longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Analysis: Compare the observed chemical shifts, splitting patterns (for ¹H), and integrations against the expected spectrum for the proposed structure.

-

Safety, Handling, and Storage

As with all amino alcohols, proper handling is essential. The following information is based on data for the compound and related chemical structures.[8][9][10]

-

GHS Hazard Classification:

-

Handling Precautions:

-

Storage Conditions:

References

- Veeprho, 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol | CAS 122321-04-4. [Link]

- ResearchGate, Scheme of the reaction used to synthesize 2‐[methyl(pyridin‐2‐yl)amino]ethanol (1R). [Link]

- PubChem, 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420. [Link]

- PubChem, Ethanol, 2-((2-pyridinylmethyl)amino)- | C8H12N2O | CID 81135. [Link]

- Wikipedia, Alkanolamine. [Link]

- ResearchGate, Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)

- MDPI, Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

- NIST WebBook, Ethanol, 2-[(n-methyl-n-purin-2-yl)amino]-. [Link]

- ResearchGate, Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... [Link]

- SpectraBase, 2-[methyl(5-nitro-2-pyridyl)amino]ethanol. [Link]

- SpectraBase, 2-[[6-[[2-Hydroxyethyl(methyl)amino]methyl]-2-pyridyl]methyl-methyl-amino]ethanol. [Link]

- Semantic Scholar, [PDF] Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

- University Course Content, Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 122321-04-4 [sigmaaldrich.com]

- 7. lehigh.edu [lehigh.edu]

- 8. fishersci.com [fishersci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility Profile of 2-(Methyl(pyridin-2-yl)amino)ethanol

Introduction

2-(Methyl(pyridin-2-yl)amino)ethanol (CAS No. 122321-04-4) is a heterocyclic organic compound featuring a pyridine ring, a tertiary amine, and a primary alcohol functional group.[1][2] Its structural attributes make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry where it serves as a precursor in the synthesis of therapeutic agents.[3][4] The successful development, formulation, and bioavailability of any active pharmaceutical ingredient (API) are critically dependent on its physicochemical properties, with solubility being a paramount parameter.[5] Understanding the solubility profile of an intermediate like this compound is crucial for optimizing reaction conditions, purification processes (such as crystallization), and for predicting the properties of its derivatives.

This guide provides a comprehensive technical overview of the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals, offering insights into its theoretical solubility characteristics, the key factors that influence its behavior in various solvent systems, and the standardized methodologies for its empirical determination.

Physicochemical Properties Governing Solubility

The solubility of a molecule is intrinsically linked to its chemical structure and physical properties. The key descriptors for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 122321-04-4 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Physical Form | Colorless to pale yellow liquid | [2] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [1] |

| Hydrogen Bond Acceptors | 3 (N in pyridine, tertiary N, O in hydroxyl) | [6] |

| Predicted pKa | The compound has two basic centers: the pyridine nitrogen and the tertiary amine. The pKa of the pyridinium ion is typically around 5.2. Simple alkyl amines have pKa's in the range of 9.5 to 11.0 for their conjugate acids.[7] The exact pKa values for this molecule would require experimental determination but are expected to fall within these ranges, making its solubility highly pH-dependent. | |

| Predicted XLogP3-AA | -0.4 | [6] |

The negative XLogP3-AA value suggests a hydrophilic nature, predicting good solubility in polar solvents. The presence of multiple hydrogen bond acceptors and one donor further supports its affinity for polar protic solvents like water and ethanol.[2]

Theoretical Solubility Profile

The molecular structure of this compound provides clear indicators of its expected solubility behavior.

-

Polarity and Hydrogen Bonding : The molecule possesses a hydroxyl (-OH) group, a tertiary amine, and a pyridine ring. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and two nitrogen atoms can act as hydrogen bond acceptors.[2] This capacity for hydrogen bonding is a primary driver of its solubility in polar protic solvents such as water, methanol, and ethanol.[3]

-

"Like Dissolves Like" : Following the principle of "like dissolves like," the compound's polar functional groups suggest high solubility in polar solvents and lower solubility in nonpolar solvents like hexanes or toluene.[8] Its hydrobromide salt form is noted to be soluble in polar solvents like methanol and ethanol.[3]

-

Ionization : With two basic nitrogen atoms, the compound's solubility in aqueous media is expected to be highly dependent on pH.[9] In acidic conditions (low pH), both the pyridine and tertiary amine nitrogens can be protonated, forming a cationic species. This salt formation drastically increases the molecule's polarity and, consequently, its aqueous solubility.[10]

Factors Influencing Solubility

Effect of pH

For an ionizable compound like this compound, pH is the most critical factor influencing aqueous solubility. The solubility of amines is lowest at high pH (when they are in their neutral, free base form) and increases significantly as the pH is lowered below their pKa, leading to the formation of more soluble cationic salts.[9][10] The minimum solubility for a basic compound is typically observed at a pH approximately 2 units above its highest pKa. Conversely, as the pH decreases, protonation occurs, and the solubility rises dramatically. This relationship is fundamental for designing purification strategies and for formulation development of any final API derived from it.[11][12]

The diagram below illustrates the pH-dependent ionization of the molecule.

Effect of Temperature

The dissolution of most organic solids in a liquid is an endothermic process, meaning heat is absorbed.[13] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[13][14] While there can be exceptions, the solubility of organic compounds in both aqueous and organic solvents generally increases with temperature.[14][15] For many organic solids, a temperature increase of 20 °C can roughly double the solubility.[16] This principle is routinely exploited in recrystallization procedures for purification, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization of the purified compound.

Methodologies for Experimental Solubility Determination

Accurate solubility data is obtained through rigorous experimental methods. The choice of method depends on the stage of development, the amount of compound available, and the required precision.[17][18]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is the saturation concentration of a compound in a solvent under equilibrium conditions.[19]

Causality Behind the Protocol: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By using an excess of the solid, we guarantee that the solution becomes saturated. The extended incubation period with agitation allows the system to overcome any kinetic barriers to dissolution, providing a true measure of the compound's intrinsic solubility under the specified conditions (e.g., temperature, pH).[20]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., buffered water at a specific pH, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[20]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration.

-

Self-Validation Note: Care must be taken during this step. Filtration may lead to underestimation due to adsorption of the compound onto the filter material, while centrifugation may not remove all fine particles, leading to overestimation.[17] The choice of method should be validated.

-

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or µg/mL.

The workflow for this gold-standard method is depicted below.

Kinetic Solubility Measurement

In early drug discovery, when compound availability is limited, kinetic solubility assays are often employed.[18] These methods measure the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[5] While faster and requiring less material, kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[17] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique for this purpose.[5]

Conclusion

The solubility profile of this compound is dictated by its multifunctional chemical structure. Its hydrophilic nature, conferred by the pyridine, amine, and hydroxyl groups, suggests good solubility in polar solvents. The presence of basic nitrogen atoms makes its aqueous solubility highly dependent on pH, with significantly enhanced solubility in acidic conditions due to salt formation. Temperature is also a key factor, with solubility expected to increase as temperature rises. While specific quantitative data in the public domain is limited, the theoretical profile provides a robust framework for its application in synthesis and research. For definitive data, empirical determination using standardized protocols like the shake-flask method is essential.

References

- Chemistry LibreTexts. (2022). 13.

- Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737420, 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. PubChem. [Link]

- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

- Tazarwe, M., & Le, J. (2023). Biochemistry, Dissolution and Solubility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81135, Ethanol, 2-((2-pyridinylmethyl)amino)-. PubChem. [Link]

- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

- Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

- Martínez-Cárdenas, F., et al. (2018). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.

- Al-Iraqi, M. A. H., & Al-Jobour, N. F. H. (2015). Influence of different of ethanol percentages on pKa values for some imines derived from 3-acetyl and 4-acetyl pyridines. Journal of Al-Nahrain University. [Link]

- Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. [Link]

Sources

- 1. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rheolution.com [rheolution.com]

- 6. Ethanol, 2-((2-pyridinylmethyl)amino)- | C8H12N2O | CID 81135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. issr.edu.kh [issr.edu.kh]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. lup.lub.lu.se [lup.lub.lu.se]

Guide to the Stability and Storage of 2-(Methyl(pyridin-2-yl)amino)ethanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methyl(pyridin-2-yl)amino)ethanol (CAS No. 122321-04-4) is a pyridine-derived ethanolamine compound of significant interest in pharmaceutical development and chemical synthesis.[1][2] It serves as a key intermediate, notably in the synthesis of the antidiabetic drug Rosiglitazone.[3] The integrity and purity of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the stability profile and implementing appropriate storage and handling protocols are therefore critical, non-negotiable aspects of the research and development lifecycle.

This guide provides a comprehensive overview of the stability and storage of this compound. Moving beyond simple data recitation, we will explore the causal mechanisms behind its potential degradation, establish scientifically-grounded protocols for storage and handling, and outline a framework for robust stability assessment.

Physicochemical Properties